1H-indazole-6-carbaldehyde hydrochloride
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Overview
Description
1H-Indazole-6-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of an indazole ring with an aldehyde group at the 6-position and a hydrochloride salt form, which enhances its solubility in water.
Scientific Research Applications
1H-Indazole-6-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Employed in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1H-indazole-6-carbaldehyde hydrochloride is a compound that has been studied for its potential medicinal applications Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets to exert their effects . For instance, they can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, they can inhibit phosphoinositide 3-kinase δ, affecting the related signaling pathways .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential effects on cellular processes such as cell proliferation, inflammation, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbaldehyde hydrochloride can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic schemes to ensure high yields and minimal byproducts. Techniques such as reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are employed .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation: Formation of 1H-indazole-6-carboxylic acid.
Reduction: Formation of 1H-indazole-6-methanol.
Substitution: Formation of various substituted indazole derivatives.
Comparison with Similar Compounds
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-6-carbaldehyde
- 1H-Indazole-6-carboxylic acid
Comparison: 1H-Indazole-6-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility. Compared to other indazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1H-indazole-6-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOPUVJWGXYFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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